molecular formula C9H17NO2 B13165643 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol

Cat. No.: B13165643
M. Wt: 171.24 g/mol
InChI Key: KXGMOZVDMMMDCV-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol is a chemical compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . This compound features a cyclobutane ring substituted with a hydroxymethyl group and a pyrrolidinyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol typically involves the reaction of cyclobutanone with pyrrolidine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound’s hydroxymethyl and pyrrolidinyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2-[3-(hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol

InChI

InChI=1S/C9H17NO2/c11-6-7-3-4-10(5-7)8-1-2-9(8)12/h7-9,11-12H,1-6H2

InChI Key

KXGMOZVDMMMDCV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1N2CCC(C2)CO)O

Origin of Product

United States

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